Raclopride

Descripción general

Descripción

Raclopride is a dopamine D2/D3 receptor antagonist with potential antipsychotic effects . It binds to D2 and D3 receptors with Ki values of 1.8 nM and 3.5 nM, respectively . It has been used in trials studying Parkinson’s Disease .

Synthesis Analysis

The synthesis of Raclopride involves ethanolic loop chemistry, which is fully automated using a synthesis module . The precursors are dissolved in ethanol and loaded into the HPLC loop. [¹¹C]MeOTf is passed through the HPLC loop and then the labeled products are purified by semi-preparative HPLC and reformulated into ethanolic saline .

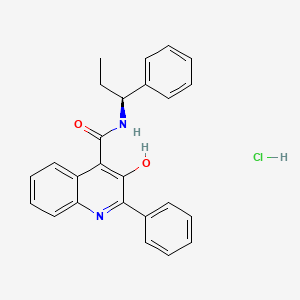

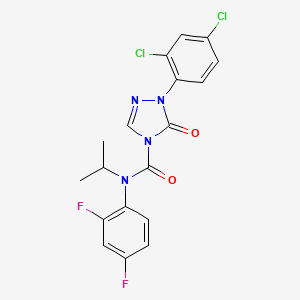

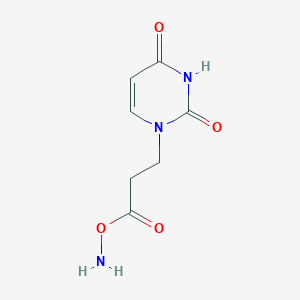

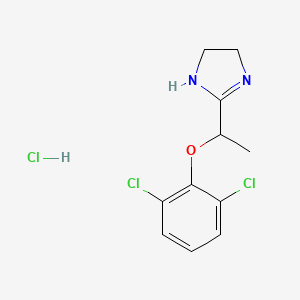

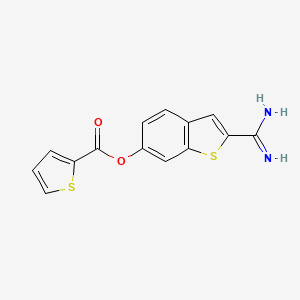

Molecular Structure Analysis

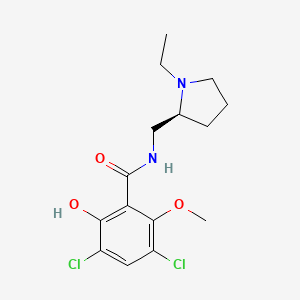

Raclopride has a molecular weight of 347.24 g/mol . Its molecular formula is C15H20Cl2N2O3 . The structure includes a benzamide group, which is substituted with chlorine atoms, a methoxy group, and a hydroxyl group .

Physical And Chemical Properties Analysis

Raclopride has a molecular weight of 347.24 g/mol and a molecular formula of C15H20Cl2N2O3 . It is a solid substance .

Aplicaciones Científicas De Investigación

Neuroscience Research

Raclopride is widely used in neuroscience research to study the dopamine system. It is a selective dopamine D2/D3 receptor antagonist, which allows researchers to investigate the role of these receptors in various brain functions and disorders. For example, Raclopride has been used to measure changes in endogenous dopamine concentration induced by pharmacological challenges or neuropsychological stimulation using positron emission tomography (PET) imaging .

Parkinson’s Disease Studies

In clinical trials, Raclopride has been explored for its potential in studying Parkinson’s Disease. By binding to dopamine receptors, it helps in understanding the dopaminergic pathways and their alterations in Parkinson’s Disease .

Sleep Deprivation Research

Research has utilized Raclopride to study the effects of sleep deprivation on dopamine brain activity. Sleep deprivation can significantly impair human performance, and Raclopride binding assays have helped in elucidating the role of dopamine systems in this impairment .

Radiotracer Development

Raclopride has been used in the development of radiotracers for PET imaging. A novel approach has been developed to purify [11C]Raclopride, an important PET radiotracer, using tailored shape-recognition polymers .

Dopamine Pathway Mapping

Studies have employed [11C]Raclopride to map the ‘landscape’ of human dopamine D2/3 receptors in the brain. This helps in understanding how D2/3 receptor availability is organized according to anatomical and functional dopamine pathways .

Addiction Studies

Raclopride has been instrumental in addiction studies, particularly in understanding the neurochemical changes within the nucleus accumbens, a region associated with reward and addiction processes .

Mecanismo De Acción

Target of Action

Raclopride is a typical antipsychotic that acts as a selective antagonist on D2 dopamine receptors . These receptors are primarily found in the brain and are involved in a variety of functions, including motor control, reward, and reinforcement .

Mode of Action

Raclopride’s mode of action is characterized by its selectivity to the cerebral D2 receptors. It binds to these receptors, blocking the action of dopamine, a neurotransmitter that plays a significant role in the reward and pleasure centers of the brain . The selectivity of Raclopride to the D2 receptors is characterized by its respective Ki-values, which are as follows: 1.8, 3.5, 2400, and 18000 nM for D2, D3, D4, and D1 receptors respectively .

Biochemical Pathways

Raclopride, by acting as an antagonist on D2 dopamine receptors, affects the dopaminergic pathways in the brain. These pathways are involved in a variety of physiological functions, including motor control, reward, and reinforcement . By blocking the action of dopamine at these receptors, Raclopride can alter the functioning of these pathways .

Pharmacokinetics

The pharmacokinetic properties of Raclopride have been investigated in healthy men. Single 4mg doses were administered as intravenous infusion, oral solution, and two extended-release (ER) formulations . Total plasma clearance was about 100 ml/min (6.0 L/h), indicating extensive metabolism . The volume of distribution was 1.5 L/kg; mean absolute bioavailability was 65 to 67% following the oral solution and the ER formulations .

Result of Action

The molecular and cellular effects of Raclopride’s action are primarily due to its antagonistic effect on D2 dopamine receptors. By blocking these receptors, Raclopride can affect a variety of physiological functions, including motor control, reward, and reinforcement . It has been used in trials studying Parkinson’s Disease .

Action Environment

The action of Raclopride can be influenced by various environmental factors. For instance, the binding of Raclopride to D2 receptors can be affected by the presence of endogenous dopamine . Furthermore, the efficacy and stability of Raclopride can be influenced by factors such as the patient’s metabolic rate, the presence of other medications, and individual genetic factors .

Direcciones Futuras

The use of [11C]raclopride in PET scans has been suggested as a way to measure changes in the concentration of endogenous dopamine induced by pharmacological challenge or neuropsychological stimulation . This could be a promising direction for future research.

Relevant Papers

Several papers have been published on Raclopride. For instance, one study found that sleep deprivation decreases the binding of [11C]Raclopride to dopamine D2/D3 receptors in the human brain . Another study found that intra-accumbens Raclopride administration prevents behavioral changes induced by intermittent access to sucrose solution .

Propiedades

IUPAC Name |

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOQONBSWFLFPE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045687 | |

| Record name | Raclopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raclopride | |

CAS RN |

84225-95-6 | |

| Record name | Raclopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84225-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raclopride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084225956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raclopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raclopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RACLOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/430K3SOZ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Raclopride interact with dopamine receptors?

A1: Raclopride acts as a dopamine antagonist, primarily targeting the D2-like receptor family (D2, D3, and D4). It exhibits high affinity for D2 and D3 receptors and significantly lower affinity for the D4 subtype []. Its antagonist action stems from competitive binding to the orthosteric binding site of these receptors, preventing the binding of dopamine and other agonists [, , , ].

Q2: What are the downstream effects of Raclopride binding to dopamine D2 receptors?

A2: By blocking dopamine D2 receptors, Raclopride interferes with dopamine signaling pathways. This leads to a range of effects, including:

- Increased dopamine synthesis: Blocking presynaptic D2 autoreceptors, which normally regulate dopamine synthesis and release, leads to increased dopamine production in certain brain regions like the mesocortical, mesolimbic, and nigrostriatal pathways [].

- Altered neuronal activity: Raclopride modulates the firing patterns of dopaminergic neurons in regions like the ventral tegmental area (VTA) [, , , ]. This effect is complex and varies depending on factors such as the brain region, dose of Raclopride, and presence of other drugs.

- Behavioral changes: In animal models, Raclopride induces various behavioral changes, including reduced locomotor activity, catalepsy, and attenuation of conditioned avoidance responding, effects considered predictive of antipsychotic activity [, , , , , , ].

Q3: What is the molecular formula and weight of Raclopride?

A3: The molecular formula of Raclopride is C18H21ClN2O2, and its molecular weight is 332.83 g/mol.

A3: The provided research papers do not contain information about Raclopride's material compatibility and stability.

A3: The provided research papers do not focus on the catalytic properties of Raclopride.

A3: The provided research papers primarily focus on experimental work with Raclopride. There is no in-depth discussion of computational chemistry or modeling studies.

Q4: How do structural modifications to the Raclopride molecule affect its activity and selectivity?

A4: While the provided papers don't offer a comprehensive SAR analysis, some inferences can be made:

- Substitution patterns: The presence of the chlorine atom and the specific arrangement of the benzamide, piperidine, and pyrrolidine rings are crucial for its high affinity for D2-like receptors [, ].

- Stereochemistry: Raclopride exists as a racemic mixture, with the S(−) enantiomer being the more pharmacologically active form [, ].

A4: The provided research papers do not contain information about specific formulation strategies for Raclopride.

A4: The provided research papers primarily focus on the pharmacological and behavioral effects of Raclopride and do not delve into detailed SHE regulations.

Q5: What is the pharmacokinetic profile of Raclopride?

A5: Research indicates that Raclopride demonstrates:

- Good absorption: Raclopride is well-absorbed after oral administration in humans, with peak plasma concentrations achieved within 1–2 hours [].

- Wide distribution: The drug distributes widely throughout the body, including the brain, where it readily crosses the blood-brain barrier [, , ].

- Metabolism: Raclopride is primarily metabolized in the liver, with a relatively short elimination half-life of approximately 2–4 hours in humans [, ].

- Excretion: The drug is excreted primarily in the urine, both as unchanged drug and metabolites [].

Q6: How do different routes of administration affect Raclopride's pharmacokinetics?

A6: The route of administration affects Raclopride's pharmacokinetic profile:

- Intravenous (IV): IV administration results in rapid and complete absorption, leading to a higher peak plasma concentration (Cmax) compared to oral administration [].

- Oral: Oral administration results in slower absorption and lower peak concentrations compared to IV [, , ]. The extended-release formulation reduces peak-to-trough fluctuations in plasma concentration compared to immediate-release formulations [].

Q7: How does the dose of Raclopride influence its pharmacodynamic effects?

A7: Raclopride displays dose-dependent effects:

- Low doses: Primarily block presynaptic D2 autoreceptors, leading to increased dopamine synthesis and release in certain brain regions [, ].

- High doses: Block both pre- and postsynaptic D2 receptors, resulting in a more pronounced reduction in dopaminergic transmission and behavioral effects like catalepsy and reduced locomotor activity [, , ].

Q8: How is Raclopride used to study dopamine release in animal models?

A8: Raclopride is a valuable tool for studying dopamine release in vivo:

- Microdialysis: Researchers administer Raclopride and then measure changes in extracellular dopamine levels in specific brain regions using microdialysis. This technique helps understand how different drugs and manipulations influence dopamine release [, , ].

- Positron Emission Tomography (PET): Radiolabeled Raclopride ([11C]raclopride) is used as a radiotracer in PET studies to visualize and quantify dopamine D2 receptor availability in the living brain [, , , , , , , , , ]. By comparing [11C]raclopride binding before and after pharmacological or behavioral challenges, researchers can indirectly assess changes in dopamine release.

Q9: Can you elaborate on the use of [11C]raclopride in PET studies?

A9: [11C]raclopride PET is a powerful tool for studying dopamine D2 receptor function in living organisms:

- Occupancy studies: Researchers can use [11C]raclopride PET to determine the occupancy of dopamine D2 receptors by different antipsychotic medications in patients with schizophrenia. This information helps optimize drug dosing and predict treatment response [, ].

- Dopamine release: By comparing [11C]raclopride binding before and after a challenge that increases dopamine release (e.g., amphetamine administration, stress), researchers can indirectly measure changes in dopamine levels [, , , , ].

A9: The provided research papers do not contain information about Raclopride resistance.

Q10: What are the potential side effects of Raclopride?

A16: As a dopamine D2 antagonist, Raclopride can produce extrapyramidal side effects (EPS), similar to other typical antipsychotics []. These effects include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.